N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine
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Overview
Description
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a chemical compound with the molecular formula C7H8F3N3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves several steps. One common method includes the reaction of 3,4-diaminopyridine with methylating agents and trifluoromethylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound hydride .
Scientific Research Applications
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine oxide
- This compound hydride
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
This compound is unique due to its specific trifluoromethyl and methyl substitutions on the pyridine ring, which confer distinct chemical properties and reactivity. These unique features make it valuable for various applications in scientific research and industry .
Biological Activity
N3-Methyl-6-(trifluoromethyl)pyridine-3,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps that typically include the introduction of the trifluoromethyl group and the methylation at the N3 position. The structural framework is crucial for its biological activity as modifications can significantly alter its interaction with biological targets.
Inhibition of Enzymatic Activity
Research has shown that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, pyridine derivatives have been evaluated for their ability to inhibit protein tyrosine phosphatases (PTPs) and kinases, which are vital in signal transduction pathways related to immune responses and cancer progression .
Table 1: Enzyme Inhibition Data
Compound | Target Enzyme | IC50 (µM) | Reference |
---|---|---|---|
This compound | PTPB | TBD | |
Related Pyridine Derivative | AdoMetDC (Trypanosoma) | 0.50 | |
6-Alkyl-substituted Pyridine | EP4 Antagonist | 123 |
Antiproliferative Activity
The antiproliferative effects of pyridine derivatives have also been noted in various cancer cell lines. For example, compounds with similar structures have demonstrated significant growth inhibition against colorectal cancer cells (HT29) with IC50 values comparable to established chemotherapeutics .
Case Study: Anticancer Activity
A study involving a series of pyridine-based compounds revealed that modifications at specific positions significantly enhanced their cytotoxicity against cancer cells. The presence of electron-withdrawing groups like trifluoromethyl was linked to increased potency .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the trifluoromethyl group enhances the lipophilicity and stability of the compound, allowing for better binding interactions with biological macromolecules such as proteins and nucleic acids. The chelation properties of such compounds have been shown to influence their biological efficacy significantly .
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Trifluoromethyl Group | Increased binding affinity |
Methyl Group at N3 | Enhanced selectivity |
Positioning of Amino Groups | Critical for enzyme inhibition |
Pharmacokinetics
Preliminary studies suggest that this compound exhibits favorable pharmacokinetic properties. For instance, it may demonstrate suitable absorption and distribution profiles in vivo, making it a candidate for further development in therapeutic applications .
Properties
IUPAC Name |
3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c1-12-5-3-13-6(2-4(5)11)7(8,9)10/h2-3,12H,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRWOPMANBDMSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1643139-91-6 |
Source
|
Record name | 3-N-methyl-6-(trifluoromethyl)pyridine-3,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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